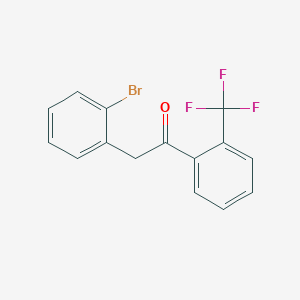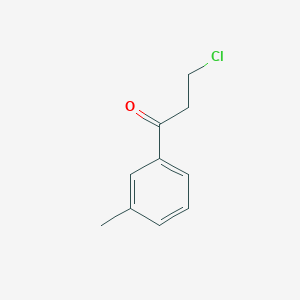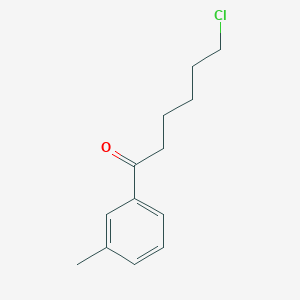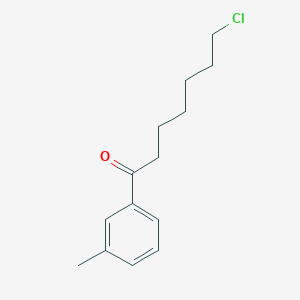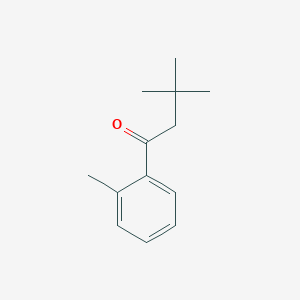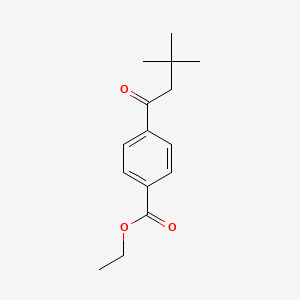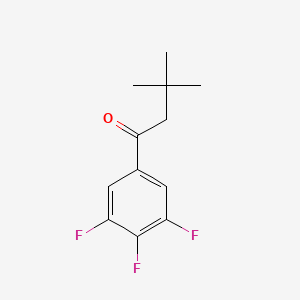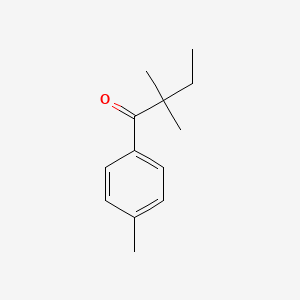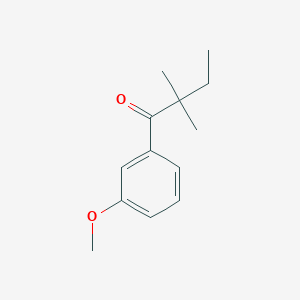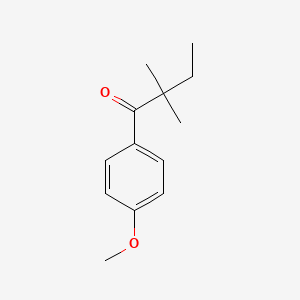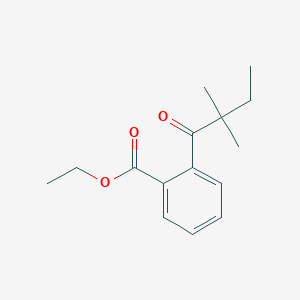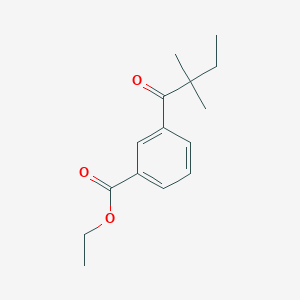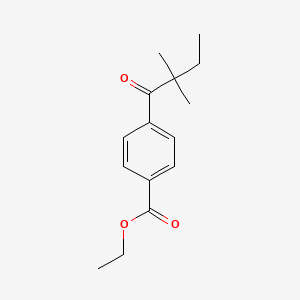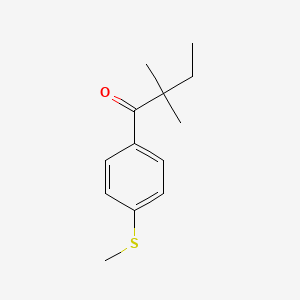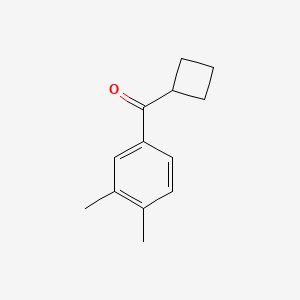
Cyclobutyl 3,4-dimethylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 3,4-dimethylphenyl ketone is a heterocyclic organic compound that belongs to the ketone family. It has a molecular weight of 188.27 .
Molecular Structure Analysis
The molecular formula of Cyclobutyl 3,4-dimethylphenyl ketone is C13H16O . The InChI code is 1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
Cyclobutyl 3,4-dimethylphenyl ketone has a molecular weight of 188.27 .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Cyclobutyl 3,4-dimethylphenyl ketone, through its derivatives and related compounds, plays a significant role in polymer science. For instance, the synthesis of 3,5-dimethylphenyl methacrylate by reacting 3,5-dimethylphenol with methacryloyl chloride demonstrates the chemical versatility of similar ketones. This process involves homopolymerization and copolymerization with glycidyl methacrylate, showcasing their potential in creating polymers with desirable physical properties such as specific glass transition temperatures and solubility in various solvents (Vijayanand et al., 2002). Additionally, the thermochemical analysis of ketene dimers and related structures emphasizes the importance of such compounds in understanding polymer stability and reactivity (Morales & Martínez, 2009).
Catalysis and Organic Synthesis
In organic synthesis, cyclobutyl derivatives serve as crucial intermediates. A study on the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide leading to unsaturated γ-lactone derivatives illustrates the compound's role in facilitating complex reactions (Wu, Xu, & Xie, 2005). Furthermore, the catalysis of dehydrogenative silylation of ketones, producing silyl enol ethers, showcases the application of cyclobutyl-related compounds in creating valuable chemical entities (Ozawa et al., 2001).
Chemical Stability and Reactivity Studies
Research on the stability and reactivity of ketones, particularly those with cyclobutyl groups, provides insight into their electrophilic characteristics. Studies focusing on NMR parameters of cyclobutenones and benzocyclobutenones offer valuable information on the low electrophilicity of these compounds' carbonyl groups, crucial for understanding their behavior in various chemical contexts (Frimer, Sharon, & Gottlieb, 2003).
Acetalization Reactions
The synthesis of dimethyl acetals of carbonyl compounds, such as ketones, highlights the use of cyclobutyl 3,4-dimethylphenyl ketone derivatives in producing acetals. This synthesis, facilitated by solid acid catalysts, underlines the compound's applicability in creating structures important for fragrance and flavor industries (Thomas, Prathapan, & Sugunan, 2005).
Propiedades
IUPAC Name |
cyclobutyl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOQYCUFPVCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642532 |
Source


|
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4-dimethylphenyl ketone | |
CAS RN |
898790-76-6 |
Source


|
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

